3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Description
This compound is a purine-2,6-dione derivative featuring a 3-methyl group, a 7-(4-methylbenzyl) substituent, and a 8-(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl moiety. Its core structure is analogous to xanthine derivatives, but the unique substitutions at positions 7 and 8 distinguish it from classical purine-based drugs.
Properties
IUPAC Name |
3-methyl-7-[(4-methylphenyl)methyl]-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2S2/c1-9-4-6-11(7-5-9)8-23-12-13(22(3)15(25)19-14(12)24)18-16(23)27-17-21-20-10(2)26-17/h4-7H,8H2,1-3H3,(H,19,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRLOPAIEADCBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2SC4=NN=C(S4)C)N(C(=O)NC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the thiadiazole ring through the reaction of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions . The purine core can be constructed via cyclization reactions involving guanine derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different substituents on the purine core or the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted purines and phenyl derivatives.
Scientific Research Applications
3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the modulation of cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The table below compares key structural features and properties of the target compound with analogs from literature:
*Molecular weight calculated based on formula C₂₆H₃₀N₆O₂S (exact value may vary).
Key Observations:
- Solubility : Low aqueous solubility is common across purine-2,6-diones, necessitating organic solvents like DMSO for experimental use.
(a) Adenosine Receptor Affinity
- Istradefylline (A2A antagonist): The styryl group at position 8 confers high selectivity for adenosine A2A receptors, making it effective in Parkinson’s disease .
- Target Compound: The thiadiazole sulfanyl group may shift receptor selectivity.
(b) Metabolic Stability
Biological Activity
3-Methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a compound of significant interest due to its unique structural features and potential therapeutic applications. The presence of the thiadiazole moiety and purine structure suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₂₀N₆O₂S₂
- Molecular Weight : 416.5 g/mol
- CAS Number : 674356-53-7
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. For instance:
- Gram-positive bacteria : Effective against Staphylococcus aureus.
- Gram-negative bacteria : Moderate activity observed against Escherichia coli.
A study found that certain thiadiazole derivatives showed minimum inhibitory concentrations (MIC) as low as 15.6 µg/mL for S. aureus and demonstrated no activity against Pseudomonas aeruginosa at concentrations up to 300 µg/mL .
Anticancer Activity
The anticancer potential of thiadiazole-containing compounds has been explored in various studies. Notably:
- A series of compounds were tested for cytotoxicity against human cancer cell lines such as prostate (PC3) and lung cancer (HOP 92). The most potent derivatives showed GI50 values indicating significant growth inhibition at concentrations ranging from 100 nM to 1 mM .
The structure–activity relationship (SAR) studies revealed that the introduction of electron-withdrawing groups at specific positions enhances anticancer activity .
Study 1: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial efficacy of various thiadiazole derivatives, the compound demonstrated notable activity against common pathogens. The results indicated that modifications on the thiadiazole ring significantly influenced antibacterial potency.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 15.6 |
| Compound B | E. coli | 30.0 |
| Compound C | P. aeruginosa | >300 |
Study 2: Cytotoxicity Assessment
A detailed investigation into the cytotoxic effects of the compound on cancer cell lines was conducted. The findings suggested that the compound inhibited cell growth effectively in a dose-dependent manner.
| Cell Line | GI50 Value (nM) |
|---|---|
| PC3 | -5.48 |
| HOP 92 | -6.49 |
The mechanism by which this compound exerts its biological effects is thought to involve:
- Enzyme Inhibition : Interaction with metalloproteinases (MMPs), crucial for tumor progression and metastasis.
- Disruption of Cellular Processes : The thiadiazole moiety may interfere with cellular signaling pathways leading to apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
